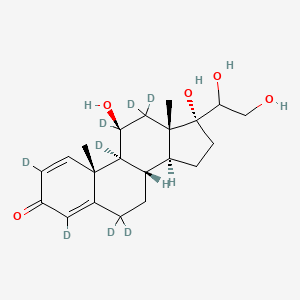

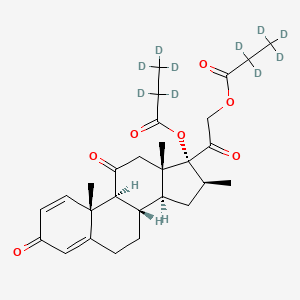

20-Hydroxy Prednisolone-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

20-Hydroxy Prednisolone-d8 est un dérivé deutéré de la 20-Hydroxy Prednisolone, un corticostéroïde synthétique. Ce composé est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme des corticostéroïdes. Les atomes de deutérium dans la this compound en font un outil précieux pour le suivi et la quantification du composé dans les systèmes biologiques à l'aide de la spectrométrie de masse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 20-Hydroxy Prednisolone-d8 implique la transformation microbienne de la prednisolone. Streptomyces roseochromogenes TS79 est utilisé pour hydroxyler la prednisolone afin de produire de la 20-Hydroxy Prednisolone . Les paramètres de la réaction sont optimisés pour atteindre une conversion maximale, avec 7,5 mg/ml de prednisolone dissous dans du diméthylsulfoxyde (DMSO) et ajoutés à une fermentation de pré-culture de 24 heures contenant 0,05 % de sulfate de magnésium (MgSO4). L'incubation est effectuée pendant 24 heures, ce qui entraîne un taux de conversion de 95,1 % .

Méthodes de production industrielle

La production industrielle de la this compound suit des processus de transformation microbienne similaires. L'utilisation de conditions de fermentation optimisées garantit un rendement et une pureté élevés du composé, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La 20-Hydroxy Prednisolone-d8 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 20 peut être oxydé pour former des cétones.

Réduction : Les groupes carbonyle dans le noyau stéroïdien peuvent être réduits en groupes hydroxyle.

Substitution : L'halogénation et d'autres réactions de substitution peuvent se produire à diverses positions sur le noyau stéroïdien.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4) et des agents réducteurs comme le borohydrure de sodium (NaBH4). Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pH pour garantir la spécificité et le rendement.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et cétoniques de la this compound, qui sont des intermédiaires précieux dans la synthèse d'autres corticostéroïdes .

Applications de recherche scientifique

La this compound est largement utilisée dans la recherche scientifique pour :

Études de pharmacocinétique et de métabolisme : Les atomes de deutérium permettent un suivi et une quantification précis dans les systèmes biologiques à l'aide de la spectrométrie de masse.

Développement de médicaments : Elle sert de composé de référence dans le développement de nouveaux médicaments corticostéroïdes.

Recherche biologique : Utilisé pour étudier les effets des corticostéroïdes sur diverses voies et processus biologiques.

Applications industrielles : Employée dans la synthèse d'autres dérivés de corticostéroïdes à usage pharmaceutique.

Mécanisme d'action

La this compound exerce ses effets en se liant au récepteur des glucocorticoïdes, ce qui entraîne des modifications de l'expression des gènes. Cela entraîne une diminution de la vasodilatation et de la perméabilité des capillaires, ainsi qu'une réduction de la migration des leucocytes vers les sites d'inflammation . Les effets anti-inflammatoires et immunosuppresseurs du composé sont médiés par ces voies moléculaires.

Applications De Recherche Scientifique

20-Hydroxy Prednisolone-d8 is widely used in scientific research for:

Pharmacokinetics and Metabolism Studies: The deuterium atoms allow for precise tracing and quantification in biological systems using mass spectrometry.

Drug Development: It serves as a reference compound in the development of new corticosteroid drugs.

Biological Research: Used to study the effects of corticosteroids on various biological pathways and processes.

Industrial Applications: Employed in the synthesis of other corticosteroid derivatives for pharmaceutical use.

Mécanisme D'action

20-Hydroxy Prednisolone-d8 exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound’s anti-inflammatory and immunosuppressive effects are mediated through these molecular pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Prednisolone : Un corticostéroïde synthétique ayant des propriétés anti-inflammatoires similaires.

Méthylprednisolone : Un autre corticostéroïde utilisé pour ses effets anti-inflammatoires et immunosuppresseurs.

Déflazacort : Un dérivé de la méthyloxazoline de la prednisolone avec un profil d'effets secondaires moins préoccupant.

Unicité

La 20-Hydroxy Prednisolone-d8 est unique en raison de la présence d'atomes de deutérium, qui améliorent sa stabilité et permettent un suivi précis dans les études pharmacocinétiques. Ce qui en fait un outil précieux à la fois pour la recherche et les applications industrielles .

Propriétés

Formule moléculaire |

C21H30O5 |

|---|---|

Poids moléculaire |

370.5 g/mol |

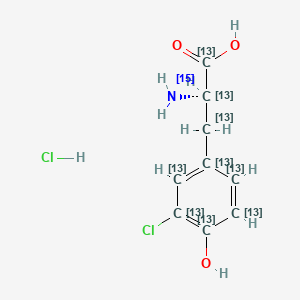

Nom IUPAC |

(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17?,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,16D,18D |

Clé InChI |

LCOVYWIXMAJCDS-LDOCUAHGSA-N |

SMILES isomérique |

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(CO)O)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |

SMILES canonique |

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)

![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)